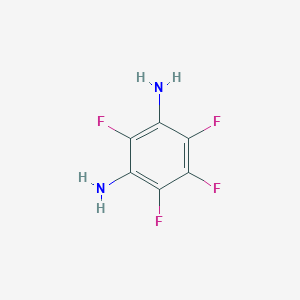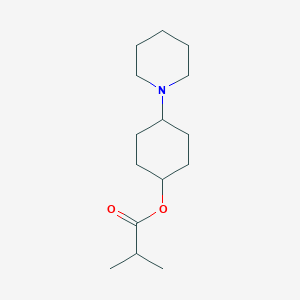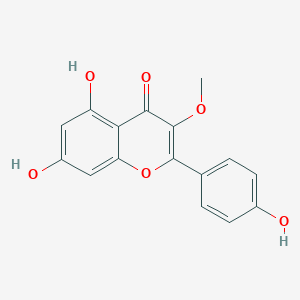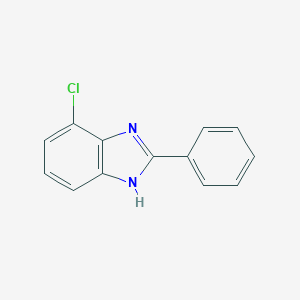
4-chloro-2-phenyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-phenyl-1H-benzimidazole is a chemical compound with the molecular formula C13H9ClN2. It is a heterocyclic aromatic organic compound that has a benzene ring fused with an imidazole ring. This compound has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-phenyl-1H-benzimidazole is not fully understood. However, it has been proposed that the compound exerts its biological activities through various mechanisms, including inhibition of DNA synthesis, disruption of cytoskeletal structures, and modulation of signaling pathways. It has been shown to interact with various molecular targets, such as tubulin, DNA, and enzymes involved in cell signaling pathways.
Efectos Bioquímicos Y Fisiológicos
4-chloro-2-phenyl-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells and to suppress the production of pro-inflammatory cytokines in inflammatory diseases. In addition, it has been shown to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-chloro-2-phenyl-1H-benzimidazole in lab experiments is its broad spectrum of biological activities. It has been found to exhibit antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties, which makes it a versatile compound for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in some experimental settings.
Direcciones Futuras
There are several future directions for research on 4-chloro-2-phenyl-1H-benzimidazole. One area of interest is the development of novel derivatives with improved biological activities and reduced toxicity. Another area of interest is the elucidation of the molecular mechanisms underlying the biological activities of this compound. Further studies are also needed to explore its potential applications in various fields, including material science and agriculture. Finally, more research is needed to evaluate the safety and efficacy of this compound in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of 4-chloro-2-phenyl-1H-benzimidazole can be achieved through various methods. One of the most common methods is the reaction of o-phenylenediamine with 4-chlorobenzaldehyde in the presence of a catalyst, such as glacial acetic acid or concentrated sulfuric acid. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification by recrystallization.
Aplicaciones Científicas De Investigación
4-chloro-2-phenyl-1H-benzimidazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. It has been shown to inhibit the growth of various pathogenic microorganisms, such as bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells and to suppress the production of pro-inflammatory cytokines in inflammatory diseases.
Propiedades
Número CAS |
71635-98-8 |
|---|---|
Nombre del producto |
4-chloro-2-phenyl-1H-benzimidazole |
Fórmula molecular |
C13H9ClN2 |
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
4-chloro-2-phenyl-1H-benzimidazole |
InChI |
InChI=1S/C13H9ClN2/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H,(H,15,16) |
Clave InChI |
QCPLGVDMLXCVCP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



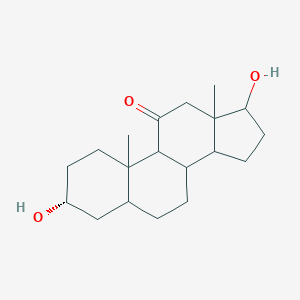
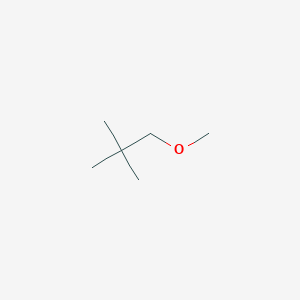
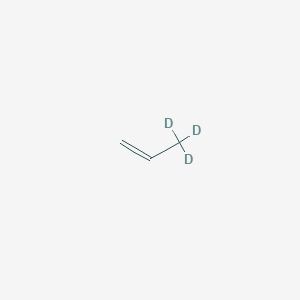
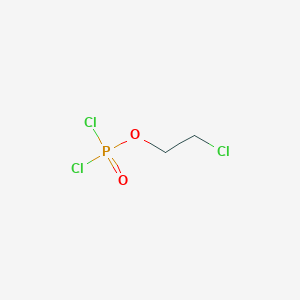
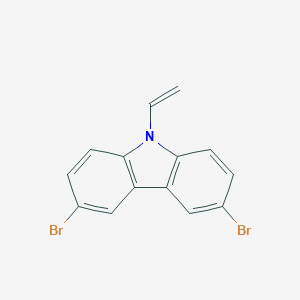
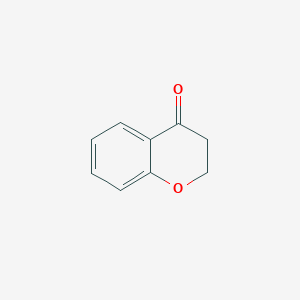
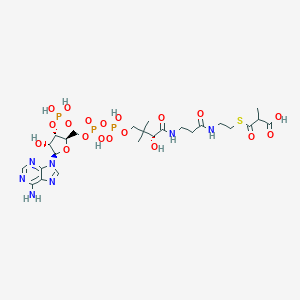
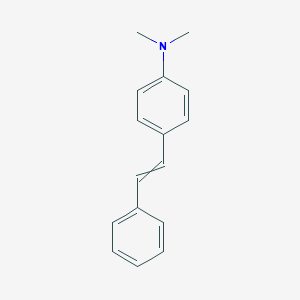
![Spiro[5.6]dodecan-7-ol](/img/structure/B74359.png)


